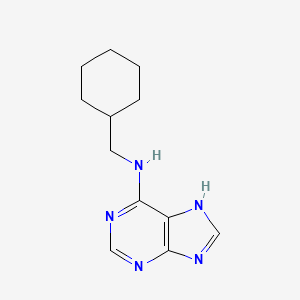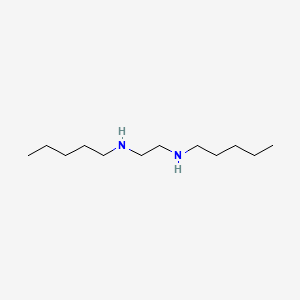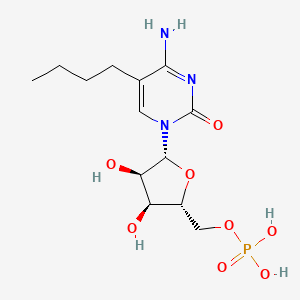
5-n-Butylcytidine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-n-Butylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a butyl group attached to the nitrogen atom at the fifth position and a phosphate group attached to the fifth carbon of the ribose sugar. This compound is a derivative of cytidine monophosphate, which is a fundamental building block of RNA. The modification with a butyl group can alter its chemical properties and biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 5’-monophosphate typically involves the following steps:
Nucleoside Modification: The cytidine nucleoside is first modified by introducing a butyl group at the nitrogen atom at the fifth position. This can be achieved through nucleophilic substitution reactions using butyl halides under basic conditions.
Phosphorylation: The modified nucleoside is then phosphorylated at the fifth carbon of the ribose sugar. This can be done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of 5-n-Butylcytidine 5’-monophosphate may involve enzymatic synthesis methods, which are more environmentally friendly and can offer higher yields. Enzymatic phosphorylation using nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, can be employed to produce the monophosphate derivative efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-n-Butylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups to the butyl chain.
Aplicaciones Científicas De Investigación
5-n-Butylcytidine 5’-monophosphate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and nucleotides, which are important in studying the structure and function of nucleic acids.
Biology: The compound can be used to investigate the role of modified nucleotides in biological processes, such as RNA stability and protein synthesis.
Industry: It can be used in the development of diagnostic tools and biosensors due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-n-Butylcytidine 5’-monophosphate involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The butyl modification can influence the hydrogen bonding and base-pairing interactions, potentially leading to altered biological activities. The compound may target specific enzymes or molecular pathways involved in nucleic acid metabolism and synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine 5’-monophosphate: The unmodified form of the compound, which is a standard nucleotide in RNA.
Deoxycytidine 5’-monophosphate: A similar compound where the ribose sugar is replaced with deoxyribose, making it a building block of DNA.
N4-Acetylcytidine 5’-monophosphate: Another modified nucleotide with an acetyl group at the nitrogen atom at the fourth position.
Uniqueness
5-n-Butylcytidine 5’-monophosphate is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can enhance its stability, alter its interaction with enzymes, and potentially provide unique therapeutic benefits .
Propiedades
Número CAS |
117340-75-7 |
|---|---|
Fórmula molecular |
C13H22N3O8P |
Peso molecular |
379.30 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-butyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H22N3O8P/c1-2-3-4-7-5-16(13(19)15-11(7)14)12-10(18)9(17)8(24-12)6-23-25(20,21)22/h5,8-10,12,17-18H,2-4,6H2,1H3,(H2,14,15,19)(H2,20,21,22)/t8-,9-,10-,12-/m1/s1 |
Clave InChI |
SBMCVKLRAARGNH-DNRKLUKYSA-N |
SMILES isomérico |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
CCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


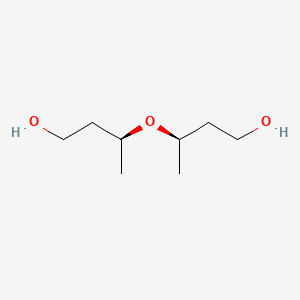
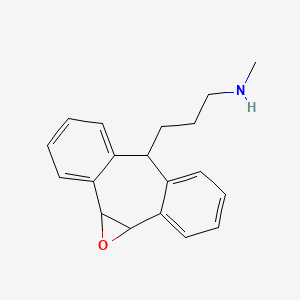
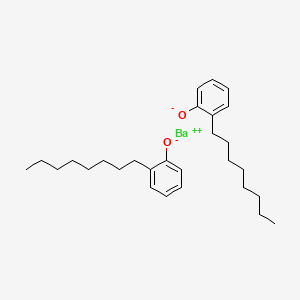

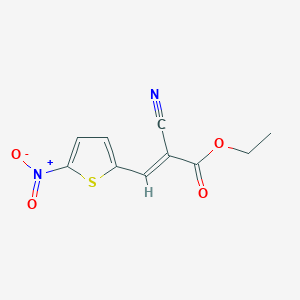
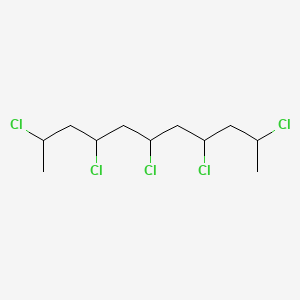
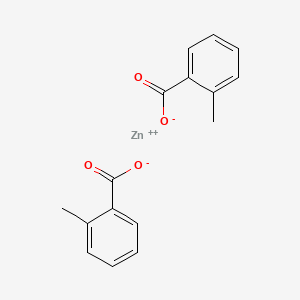
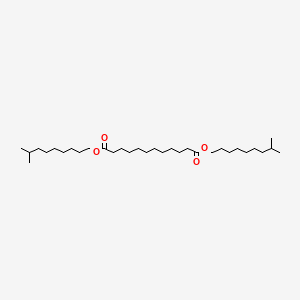
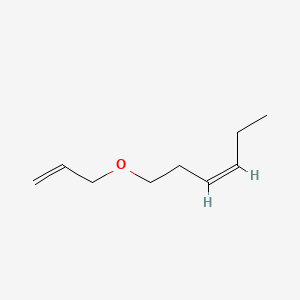
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
